Product packaging for 2,5-Dioxoimidazolidine-4-carboxamide(Cat. No.:CAS No. 89033-45-4)

2,5-Dioxoimidazolidine-4-carboxamide

Cat. No.: B1362463
CAS No.: 89033-45-4
M. Wt: 143.1 g/mol
InChI Key: FJCLSLJIRFXGHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives on Imidazolidine-2,4-dione (Hydantoin) Chemistry

The study of the parent ring structure, hydantoin (B18101) (imidazolidine-2,4-dione), has a long history in organic chemistry. wikipedia.orgresearchgate.net Hydantoin was first isolated in 1861 by Adolf von Baeyer during his research on uric acid, deriving its name from the hydrogenation of allantoin (B1664786). wikipedia.org A key breakthrough in its synthesis came in 1873 when Friedrich Urech developed the Urech hydantoin synthesis, reacting amino acids with potassium cyanate (B1221674). wikipedia.orgresearchgate.net

Further synthetic advancements, such as the Bucherer–Bergs reaction, broadened the accessibility and variety of substituted hydantoins. wikipedia.orgnih.gov This reaction involves the treatment of a carbonyl compound with ammonium (B1175870) carbonate and potassium cyanide, and it remains a cornerstone method for generating hydantoin derivatives. wikipedia.orgnih.gov The versatility of the hydantoin scaffold quickly led to its exploration in medicinal chemistry. This culminated in the discovery of hydantoin-based pharmaceuticals, most notably Phenytoin, which contains the hydantoin moiety and is widely used as an anticonvulsant for seizure disorders. wikipedia.orgcarewellpharma.in

Significance of the 2,5-Dioxoimidazolidine Scaffold in Chemical Research

The 2,5-dioxoimidazolidine scaffold, a specific isomer of the hydantoin ring, is a "privileged structure" in medicinal chemistry. Its rigid framework and capacity for diverse substitutions make it an attractive template for designing molecules that can interact with specific biological targets. researchgate.net The scaffold is often considered a derivative of an α-amino acid and urea (B33335), which allows for the introduction of various substituents to modulate biological activity. researchgate.net

Researchers utilize this scaffold to create conformationally constrained analogues of known biologically active molecules. By rigidifying a flexible molecule's structure, chemists can lock it into a specific conformation that may enhance its binding affinity and selectivity for a particular receptor or enzyme. This strategy is a key aspect of modern drug discovery. acs.orgresearchgate.net The 2,5-dioxoimidazolidine core serves as a key precursor in the synthesis of important nonnatural α-amino acids and has potential therapeutic applications. nih.gov

Academic Research Trajectories for 2,5-Dioxoimidazolidine-4-carboxamide

Academic research into derivatives of this compound has focused on its potential in developing novel therapeutic agents, particularly receptor antagonists. A significant area of investigation has been the development of antagonists for the P2X7 receptor (P2X7R), which is implicated in pain and inflammation. acs.orgnih.gov

In one line of research, scientists developed novel 2,5-dioxoimidazolidine-based compounds as conformationally constrained analogues of KN62, a known P2X7R antagonist. acs.orgresearchgate.net This was achieved by using a rigidification strategy on the tyrosine backbone of the original molecule. acs.orgresearchgate.netnih.gov Structure-activity relationship (SAR) analysis of the resulting 2,5-dioxoimidazolidine scaffold indicated that substitutions at specific positions on the ring were crucial for activity. acs.orgresearchgate.net

Further optimization of these compounds led to the identification of several potent antagonists. For instance, specific analogues demonstrated high inhibitory activity in both in vitro and in vivo models. acs.orgnih.gov One such compound displayed significant anti-inflammatory activity in models of carrageenan-induced paw edema and type II collagen-induced joint arthritis, as well as potent inhibitory activity in an ex vivo model of pain signaling. acs.orgresearchgate.netnih.gov These findings underscore the utility of the 2,5-dioxoimidazolidine scaffold in generating novel drug candidates.

Detailed Research Findings on P2X7 Receptor Antagonists

The following table presents data from research on novel 2,5-dioxoimidazolidine-based P2X7 receptor antagonists, showing their inhibitory concentrations (IC50). acs.orgnih.gov

CompoundEthidium Uptake Assay IC50 (nM)IL-1β ELISA Assay IC50 (nM)
21i (1-adamantanecarbonyl analogue) 2314
(-)-21w ((3-CF3-4-Cl)benzoyl analogue) 549

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5N3O3 B1362463 2,5-Dioxoimidazolidine-4-carboxamide CAS No. 89033-45-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dioxoimidazolidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c5-2(8)1-3(9)7-4(10)6-1/h1H,(H2,5,8)(H2,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCLSLJIRFXGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=O)NC(=O)N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90304362
Record name NSC165517
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89033-45-4
Record name NSC165517
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165517
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC165517
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,5 Dioxoimidazolidine 4 Carboxamide and Its Derivatives

Classical Approaches to Hydantoin (B18101) Synthesis

The synthesis of the hydantoin ring system, chemically known as imidazolidine-2,4-dione, is a foundational aspect of heterocyclic chemistry. ceon.rs This core structure is present in numerous biologically active compounds. researchgate.net Over the years, several classical methods have been established, with the Bucherer-Bergs reaction and routes starting from amino acids being the most prominent.

Bucherer-Bergs Reaction and its Modern Adaptations

The Bucherer-Bergs reaction, first developed by Hans Theodor Bucherer and Walter Bergs, is a multicomponent reaction that synthesizes 5-substituted and 5,5-disubstituted hydantoins. wikipedia.orgresearchgate.net The standard procedure involves heating a ketone or an aldehyde with potassium cyanide and ammonium (B1175870) carbonate in an aqueous or alcoholic solvent. plos.orgnih.gov

The generally accepted mechanism proceeds through several key steps:

Formation of an aminonitrile from the starting carbonyl compound.

Nucleophilic addition of the aminonitrile's amino group to carbon dioxide (derived from ammonium carbonate).

Intramolecular cyclization of the resulting cyano-carbamic acid to form a 5-imino-oxazolidin-2-one intermediate.

Rearrangement of this intermediate to the final, more stable hydantoin product. researchgate.netplos.org

A significant characteristic of the Bucherer-Bergs reaction is its direct formation of 5-substituted hydantoins from simple carbonyl precursors. However, this classical approach is not suitable for the direct synthesis of 2,5-Dioxoimidazolidine-4-carboxamide, as the substitution in the target molecule is at the C4 position of the imidazolidine (B613845) ring, not the C5 position that originates from the carbonyl starting material.

Modern adaptations have focused on improving reaction conditions, such as using continuous flow systems to intensify the process and enhance safety and efficiency. nih.gov Another modification allows for the one-pot synthesis of 5,5'-disubstituted hydantoins from nitriles and organometallic reagents.

Table 1: Examples of Classical Bucherer-Bergs Reactions

Starting CarbonylProductReagentsConditionsYield
Acetone5,5-DimethylhydantoinKCN, (NH₄)₂CO₃Aqueous Ethanol, 60-70°CHigh
CyclopentanoneCyclopentane-5-spirohydantoinKCN, Na₂CO₃Not specifiedNot specified
3'-Methoxyacetophenone5-(3'-Methoxyphenyl)-5-methylimidazolidine-2,4-dioneKCN, NH₄Cl, DMSO/H₂ORoom Temp, 40h41%

Routes from Amino Acids and Imidazole Derivatives

A more direct and historically significant approach to hydantoin synthesis involves the use of α-amino acids and their derivatives. The Urech hydantoin synthesis, developed in 1873, involves the reaction of an α-amino acid with potassium cyanate (B1221674) in the presence of an acid. wikipedia.orgresearchgate.net This method proceeds through the formation of a hydantoic acid (N-carbamoyl amino acid) intermediate, which then undergoes acid-catalyzed intramolecular cyclization to yield the corresponding 5-substituted hydantoin. researchgate.net

More contemporary methods have focused on the cyclization of α-amino acid amides and esters. Enantiomerically pure hydantoins can be prepared from optically pure α-amino amides using cyclizing agents like triphosgene (B27547) or diphosgene, which avoids the racemization issues sometimes seen with other reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI). wikipedia.orgorganic-chemistry.org This approach is particularly relevant for synthesizing complex or chiral hydantoin derivatives. organic-chemistry.org

The general strategy involves two main steps:

Formation of a urea (B33335) or urethane (B1682113) derivative from the α-amino amide or ester.

Base- or acid-catalyzed cyclization to form the hydantoin ring. nih.gov

These amino acid-based routes are more adaptable for producing hydantoins with specific substitutions that mirror the starting amino acid, making them theoretically more suitable for targeting structures like this compound.

Targeted Synthesis of this compound Core Structure

The direct synthesis of the specific molecule, this compound (also referred to as hydantoin-4-carboxamide), requires a strategy that builds the carboxamide group into the C4 position of the ring.

Oxidative Routes from Precursors

While direct oxidative cyclization is not a primary method for synthesizing the this compound core, oxidative processes are relevant in the broader context of hydantoin chemistry. For instance, hydantoins themselves are considered oxidized derivatives of imidazolidine. wikipedia.org In biochemistry, hydantoin lesions in DNA, such as 5-hydroxyhydantoin, are formed from the oxidative degradation of pyrimidine (B1678525) bases like cytosine and thymine. plos.orgnih.gov

Some synthetic strategies for related heterocyclic structures, like 4-imidazolidinones, utilize oxidative radical cyclization of acyclic precursors. organic-chemistry.org For example, a 5-endo trig oxidative radical cyclization of Ugi three-component reaction products can yield highly substituted imidazolidinones. organic-chemistry.org While not directly applied to this compound, these methods represent a potential, albeit non-classical, avenue for forming the imidazolidine ring through an oxidative C-N bond formation. Catalytic oxidative carbonylation of diamines is another method used to produce cyclic ureas, a key structural feature of hydantoins. mdpi.com

Ring Formation and Cyclization Strategies

The most direct documented synthesis of hydantoin-4-carboxamide was described by Treat B. Johnson and Ben H. Nicolet in 1913. mdpi.com Their research focused on creating the acid amide of hydantoin-4-carboxylic acid. The synthesis starts with aminomalonamide, which serves as the key precursor containing the necessary nitrogen and carboxamide functionalities. This approach highlights a fundamental strategy: the cyclization of a precursor that already contains the C4-substituent. mdpi.com

More broadly, ring formation strategies for hydantoins rely on the intramolecular cyclization of open-chain urea derivatives. A common and versatile method involves the reaction of α-amino esters with isocyanates. This reaction forms an N-substituted urea intermediate which can then be cyclized under basic conditions (e.g., sodium hydroxide (B78521) or triethylamine) to regioselectively form the hydantoin ring.

This condensation/cyclization domino process is highly effective for creating N,N'-disubstituted hydantoins. For example, reacting isocyanates of α-amino esters with N-alkyl aspartic acid diesters yields hydantoin structures with a carboxylic acid precursor at the C4 position, which can subsequently be converted to a carboxamide.

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues of this compound can be achieved by modifying the precursors or the final hydantoin ring. These methods allow for the introduction of various functional groups at the N1, N3, and C5 positions of the hydantoin core.

One primary strategy is to begin with substituted starting materials. For instance, using N-substituted amino acids or their derivatives in cyclization reactions will yield N-substituted hydantoins. mdpi.com The reaction of a C-arylglycine with phenyl isocyanate, followed by acid-catalyzed cyclization, is a known method for producing 3-phenyl-5-aryl-imidazolidine-2,4-diones. mdpi.com A similar approach could be applied to precursors of this compound to generate N3-substituted analogues.

Another approach is the direct functionalization of the pre-formed hydantoin ring. Alkylation or acylation at the N1 or N3 positions can be accomplished under appropriate basic conditions.

Research into matrix metalloproteinase (MMP) inhibitors has led to the synthesis of various 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides. These compounds, which are close analogues of the target molecule, are synthesized by modifying pyrrolidinone precursors and demonstrate how complex side chains can be introduced to the core structure to achieve specific biological activities.

Table 2: Synthetic Approaches to Substituted Hydantoins

Synthetic MethodPrecursorsType of SubstitutionExample Product
Urech SynthesisSubstituted α-amino acid, KOCNC5-substitution5-isopropylhydantoin (from Valine)
Isocyanate Condensationα-amino ester isocyanate, N-alkyl amino esterN1, N3, and C5-substitutionN,N'-disubstituted hydantoins
Precursor CyclizationC-Arylglycine, Phenyl isocyanateN3, C5-disubstitution3-Phenyl-5-arylimidazolidine-2,4-dione
Base-catalyzed CyclizationN-(1-benzotriazolecarbonyl)-L-valine amideC5-substitution(S)-5-isopropyl-3-(cyclohexylmethyl)imidazolidine-2,4-dione

N-Alkylation and Acylation Strategies

The modification of the imidazolidine core at the nitrogen positions through alkylation and acylation is a fundamental strategy to introduce structural diversity and modulate the properties of this compound derivatives. These reactions typically involve the deprotonation of the N-H bond followed by reaction with an electrophilic alkylating or acylating agent.

N-Alkylation: The introduction of alkyl groups on the nitrogen atoms of the imidazolidine ring can be achieved under basic conditions. The choice of base and solvent is crucial to control the degree and position of alkylation. For instance, the use of a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF) can facilitate the alkylation of related imidazolidine-2,4-diones. The reaction proceeds through the formation of a nucleophilic anion that subsequently attacks an alkyl halide. The reactivity of the N1 and N3 positions can be influenced by steric hindrance and the electronic nature of the substituents on the imidazolidine ring.

N-Acylation: Acylation of the imidazolidine nitrogens introduces an acyl group, which can serve as a versatile handle for further functionalization or to modulate the compound's biological activity. Acylation can be accomplished using various acylating agents, including acyl chlorides and acid anhydrides, often in the presence of a base to neutralize the acid byproduct. For related imidazolidine-2-thione structures, the reaction with acyl chlorides in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as DMF has been shown to be effective. The reaction conditions can be tuned to achieve either mono- or di-acylation, depending on the stoichiometry of the reagents and the reactivity of the starting material.

Reagent ClassExample ReagentBaseSolventProduct Type
Alkyl HalideChloroheptane-DMFN-Alkyl derivative
Acyl ChlorideBenzoyl chlorideTriethylamine (TEA)DMFN-Acyl derivative
Acid AnhydrideAcetic anhydride--N-Acyl derivative

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective methods for the synthesis of chiral this compound derivatives is of significant interest, as the stereochemistry at the C4 position can profoundly influence their biological activity. Several asymmetric strategies have been developed for the synthesis of chiral hydantoins, which are structurally analogous to 2,5-dioxoimidazolidine derivatives.

One prominent approach involves the asymmetric hydrogenation of prochiral 5-alkylidene-2,4-diketoimidazolidines (hydantoins). This method utilizes chiral metal catalysts, such as rhodium complexes with chiral phosphine (B1218219) ligands (e.g., f-spiroPhos), to achieve high enantioselectivities. The reaction proceeds under mild conditions and provides an efficient route to chiral hydantoins with enantiomeric excesses often exceeding 99%. nih.gov

Another strategy is the use of chiral Brønsted acids to catalyze the condensation of glyoxals with ureas. This single-step enantioselective method allows for the formation of 5-monosubstituted hydantoins in high yields and with excellent enantiomeric ratios. Mechanistic studies suggest that the reaction proceeds through a face-selective protonation of an enol-type intermediate, directed by the chiral catalyst.

Furthermore, organocatalytic Michael additions to hydantoin surrogates have been employed for the enantioselective synthesis of 5,5-disubstituted hydantoins. Bifunctional Brønsted base/H-bond catalysts, such as squaramide-tertiary amine catalysts, have proven effective in promoting these reactions with high diastereoselectivity and enantioselectivity.

MethodCatalyst/ReagentKey FeatureEnantiomeric Excess (ee)
Asymmetric HydrogenationRh/f-spiroPhos complexHydrogenation of a prochiral precursorUp to 99.9%
Chiral Acid CatalysisChiral Phosphoric AcidCondensation of glyoxals and ureasUp to 98:2 e.r.
Organocatalytic Michael AdditionSquaramide-tertiary amineAddition to a hydantoin surrogate>95%

Emerging Chemo-Enzymatic and Biocatalytic Pathways

The integration of enzymatic methods with traditional chemical synthesis offers powerful tools for the production of this compound derivatives, particularly for achieving high stereoselectivity under mild reaction conditions.

Enzyme-Catalyzed Transformations for Imidazolidine Derivatives

Enzymes, particularly hydantoinases, have been extensively studied for their ability to catalyze the stereoselective hydrolysis of hydantoin rings. The "hydantoinase process" is a well-established biocatalytic method for the production of optically pure α-amino acids from racemic 5-monosubstituted hydantoins. This process typically involves a cascade of three enzymes: a hydantoinase that stereoselectively hydrolyzes one enantiomer of the hydantoin, an N-carbamoylase that converts the resulting N-carbamoyl-α-amino acid to the desired α-amino acid, and a hydantoin racemase that converts the remaining unreacted hydantoin enantiomer to the reactive form. nih.govnih.gov This dynamic kinetic resolution allows for a theoretical yield of 100% for the desired enantiomerically pure amino acid.

While primarily focused on the production of amino acids, the principles of the hydantoinase process can be applied to the stereoselective transformation of this compound derivatives. The specificity of the hydantoinase for the hydantoin ring suggests its potential utility in the kinetic resolution of racemic mixtures of these compounds, providing access to enantioenriched building blocks.

Integration of Chemical and Enzymatic Steps in Synthesis

A chemo-enzymatic approach combines the strengths of both chemical and enzymatic synthesis. For the synthesis of chiral this compound derivatives, a typical chemo-enzymatic route would involve the chemical synthesis of a racemic or prochiral precursor, followed by an enzymatic resolution or desymmetrization step to introduce chirality.

For example, a racemic mixture of a 5-substituted this compound derivative can be synthesized through conventional organic chemistry methods. This racemic mixture can then be subjected to a hydantoinase-catalyzed hydrolysis. The enzyme would selectively hydrolyze one enantiomer, leaving the other enantiomer unreacted and thus achieving a kinetic resolution. The unreacted enantiomer can then be separated from the hydrolyzed product, providing access to the enantiomerically pure derivative.

Chemical Reactivity and Mechanistic Investigations of 2,5 Dioxoimidazolidine 4 Carboxamide

Oxidation Reactions and Product Formation Pathways

The oxidation of 2,5-dioxoimidazolidine-4-carboxamide is of interest due to the susceptibility of the imidazolidine-2,5-dione (hydantoin) ring to oxidative degradation. While direct studies on this specific carboxamide are limited, the oxidative behavior of structurally similar compounds, such as alloxan, provides significant insights into the potential mechanistic pathways.

Mechanisms of Oxidative Transformation

The oxidative transformation of the 2,5-dioxoimidazolidine core likely proceeds through mechanisms involving the formation of radical intermediates and subsequent reaction with molecular oxygen or other oxidizing agents. Drawing a parallel with the well-studied oxidation of alloxan, a key pathway involves a redox cycle that generates reactive oxygen species (ROS).

Alloxan undergoes a reduction to dialuric acid, which then autoxidizes back to alloxan, producing superoxide (B77818) radicals and hydrogen peroxide in the process. In the presence of transition metals like iron, this can lead to the formation of highly reactive hydroxyl radicals via the Fenton reaction. These ROS can then attack the heterocyclic ring, leading to its degradation.

A proposed mechanism for the initial steps of oxidative transformation of this compound could involve:

Hydrogen Abstraction: An initial hydrogen abstraction from one of the ring nitrogen atoms or the C4 carbon by an oxidizing species.

Radical Formation: Generation of a nitrogen-centered or carbon-centered radical on the imidazolidine (B613845) ring.

Reaction with Oxygen: The formed radical can react with molecular oxygen to form a peroxyl radical.

Ring Scission: Subsequent rearrangement and decomposition of the peroxyl radical can lead to the opening and fragmentation of the imidazolidine ring.

Formation of Hyperoxidized Products and Hydrolysis Products

Further oxidation can lead to the formation of "hyperoxidized" products, which are derivatives containing additional oxygen atoms. While specific hyperoxidized products of this compound are not extensively documented, oxidation of related guanine (B1146940) derivatives is known to yield products like 4-hydroxy-2,5-dioxoimidazolidine-4-carboxylic acid through a quinonoid intermediate. nih.gov This suggests that oxidation at the C4 position is a plausible pathway.

Oxidative conditions can also promote hydrolysis. The introduction of hydroxyl groups onto the ring can increase its susceptibility to hydrolytic cleavage, leading to the formation of various acyclic products. For instance, the oxidation of 8-oxoguanosine can lead to the formation of 4-hydroxy-2,5-dioxo-imidazolidine-4-carboxylic acid, which can be considered both an oxidation and a hydrolysis-related product. nih.gov

Hydrolytic Stability and Ring Transformations

The hydrolytic stability of the 2,5-dioxoimidazolidine ring is a critical aspect of its chemistry, as the amide and imide bonds are susceptible to cleavage under both acidic and basic conditions.

Acid- and Base-Catalyzed Hydrolysis

The hydrolysis of the hydantoin (B18101) ring within this compound is expected to follow mechanisms similar to those of other hydantoin derivatives and amides in general.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the imide or amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. Proton transfer and subsequent elimination of a part of the ring as an amine (or ammonia) results in ring opening. This process can ultimately lead to the formation of an amino acid derivative.

Base-Catalyzed Hydrolysis: In the presence of a base, such as hydroxide (B78521) ions, a direct nucleophilic attack on one of the carbonyl carbons occurs, again forming a tetrahedral intermediate. The departure of the leaving group (a nitrogen anion) is typically the rate-determining step. Due to the poor leaving group ability of the nitrogen anion, this reaction often requires harsh conditions like high temperatures. The initial ring-opened product is a carboxylate, which upon acidification, yields the corresponding carboxylic acid.

The carboxamide group at the C4 position is also susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of a carboxylic acid at that position.

Ring Contraction and Expansion Mechanisms

Ring Contraction: Ring contractions of heterocyclic systems often involve the extrusion of a small molecule like carbon dioxide or nitrogen. For the imidazolidinedione ring, a potential, though likely high-energy, pathway could involve a photochemical rearrangement or a complex rearrangement following ring opening.

Ring Expansion: Ring expansion reactions typically involve the insertion of an atom or a group of atoms into the ring. Such transformations often proceed through the formation of a reactive intermediate, such as a carbocation or a nitrene, adjacent to the ring, followed by a rearrangement. Given the structure of this compound, such reactions would likely require significant chemical modification of the starting material to introduce the necessary functionalities for rearrangement.

Reactions at the Imidazolidine Ring Nitrogen Atoms

The nitrogen atoms of the imidazolidine ring, particularly the N1 and N3 positions, are nucleophilic and can participate in a variety of chemical reactions. The reactivity of these nitrogen atoms is influenced by the electronic effects of the adjacent carbonyl groups.

Reactions such as N-alkylation and N-acylation are common for hydantoin derivatives.

N-Alkylation: The introduction of an alkyl group onto one or both of the nitrogen atoms can be achieved using alkyl halides in the presence of a base. The choice of base and reaction conditions can influence the regioselectivity of the alkylation (i.e., whether alkylation occurs at N1 or N3).

N-Acylation: Acyl groups can be introduced at the nitrogen atoms using acyl chlorides or anhydrides. This reaction typically requires a base to deprotonate the nitrogen, increasing its nucleophilicity.

The carboxamide group's nitrogen atom is generally less reactive in substitution reactions compared to the ring nitrogens due to the delocalization of its lone pair of electrons into the adjacent carbonyl group.

Below is a table summarizing the potential reactivity of this compound based on the chemistry of related compounds.

Reaction TypeReagents and ConditionsPotential ProductsMechanistic Insights (by Analogy)
Oxidation Reactive Oxygen Species (e.g., from H₂O₂/Fe²⁺)Ring-opened products, Hydroxylated derivativesRedox cycling similar to alloxan, leading to ROS generation and subsequent attack on the ring.
Acid-Catalyzed Hydrolysis H₃O⁺, heatRing-opened amino acid derivatives, Carboxylic acid at C4Protonation of carbonyl oxygen, nucleophilic attack by water, and ring cleavage.
Base-Catalyzed Hydrolysis OH⁻, heatCarboxylate of ring-opened product, Carboxylate at C4Nucleophilic attack by hydroxide, formation of a tetrahedral intermediate, and ring cleavage.
N-Alkylation Alkyl halide, Base (e.g., K₂CO₃)N-alkylated derivativesNucleophilic substitution at the nitrogen atoms of the imidazolidine ring.
N-Acylation Acyl chloride or Anhydride, BaseN-acylated derivativesNucleophilic acyl substitution at the nitrogen atoms of the imidazolidine ring.

Alkylation and Acylation Reactivity

The hydantoin ring of this compound possesses two nitrogen atoms, at positions 1 and 3, that are susceptible to electrophilic attack, leading to alkylation and acylation products. The reactivity of these nitrogen atoms is influenced by the electronic effects of the adjacent carbonyl groups.

The N-3 proton is generally more acidic than the N-1 proton due to the delocalization of the resulting negative charge over two adjacent carbonyl groups. Consequently, in the presence of a base, deprotonation occurs preferentially at the N-3 position, which then acts as the primary site for alkylation and acylation.

Alkylation:

Alkylation of the hydantoin ring typically proceeds via nucleophilic substitution, where the deprotonated nitrogen atom attacks an alkyl halide or another suitable alkylating agent. The regioselectivity of this reaction is highly dependent on the reaction conditions.

N-3 Alkylation: Under mild basic conditions, using bases such as potassium carbonate, the alkylation predominantly occurs at the N-3 position.

N-1 Alkylation: Alkylation at the N-1 position is more challenging and generally requires stronger bases, such as sodium hydride, and more forcing reaction conditions. Alternatively, a protection-deprotection strategy can be employed, where the more reactive N-3 position is first protected, followed by alkylation at N-1, and subsequent removal of the protecting group.

Phase-transfer catalysis has also been demonstrated as an effective method for the alkylation of hydantoins, offering a milder and more efficient alternative.

Acylation:

Similar to alkylation, acylation of the hydantoin ring occurs at the nitrogen atoms. The N-3 position is the more nucleophilic site and will preferentially react with acylating agents such as acyl chlorides or anhydrides in the presence of a base. Di-acylation at both N-1 and N-3 can be achieved under more vigorous conditions or with an excess of the acylating agent.

Reaction TypeReagents and ConditionsMajor ProductNotes
N-3 AlkylationAlkyl halide, K₂CO₃, polar aprotic solvent3-Alkyl-2,5-dioxoimidazolidine-4-carboxamidePreferential reaction at the more acidic N-3 position.
N-1 AlkylationAlkyl halide, NaH, DMF; or N-3 protection followed by alkylation1-Alkyl-2,5-dioxoimidazolidine-4-carboxamideRequires stronger base and harsher conditions.
N,N'-DialkylationExcess alkyl halide, strong base (e.g., NaH)1,3-Dialkyl-2,5-dioxoimidazolidine-4-carboxamideSequential alkylation, first at N-3 then at N-1.
N-3 AcylationAcyl chloride or anhydride, base (e.g., pyridine)3-Acyl-2,5-dioxoimidazolidine-4-carboxamideAcylation occurs readily at the more nucleophilic N-3 position.
N,N'-DiacylationExcess acylating agent, stronger base1,3-Diacyl-2,5-dioxoimidazolidine-4-carboxamidePossible under more forcing conditions.

Nucleophilic Additions and Substitutions

The carbonyl groups at positions 2 and 5 of the imidazolidine ring are electrophilic centers and are susceptible to nucleophilic attack. This can lead to a variety of addition and potential ring-opening reactions.

Nucleophilic Additions:

Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums) or reducing agents (e.g., sodium borohydride, lithium aluminum hydride), can add to the carbonyl carbons. The outcome of these reactions can range from the formation of hydroxylated intermediates to the complete reduction of the carbonyl groups, depending on the nature of the nucleophile and the reaction conditions.

For instance, reduction with a strong reducing agent like lithium aluminum hydride would be expected to reduce both carbonyl groups to methylenes and the carboxamide to an amine. Milder reducing agents might selectively reduce one carbonyl group or the carboxamide.

Nucleophilic Substitutions:

While the hydantoin ring itself is generally stable and does not readily undergo nucleophilic substitution at the ring carbons, the carbonyl groups can be considered as sites for nucleophilic acyl substitution, which can lead to ring-opening. Under strong hydrolytic conditions (acidic or basic), the amide bonds within the hydantoin ring can be cleaved, leading to the formation of a hydantoic acid derivative, which can be further hydrolyzed to an amino acid.

Reactivity of the Carboxamide Functional Group

The primary carboxamide group at the 4-position of the ring introduces another reactive site to the molecule. This group can undergo a variety of transformations characteristic of primary amides.

Amide Bond Transformations

The carbon-nitrogen bond of the carboxamide is relatively stable but can be cleaved or modified under specific conditions.

Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, typically requiring heat. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Reduction: The carboxamide can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is a common method for the synthesis of amines from amides.

Dehydration: Treatment with a dehydrating agent, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride, can convert the primary carboxamide into a nitrile.

Hofmann Rearrangement: This reaction involves the treatment of a primary amide with a halogen (e.g., bromine) and a strong base (e.g., sodium hydroxide) to yield a primary amine with one less carbon atom. The reaction proceeds through an isocyanate intermediate.

TransformationReagents and ConditionsProduct Functional Group
HydrolysisH₃O⁺, heat or OH⁻, heatCarboxylic acid
Reduction1. LiAlH₄, THF; 2. H₂OAmine
DehydrationP₂O₅, SOCl₂, or (CF₃CO)₂ONitrile
Hofmann RearrangementBr₂, NaOH, H₂OAmine (with one less carbon)

Potential for Further Functionalization

The carboxamide group serves as a handle for further derivatization of the molecule, allowing for the introduction of various functional groups.

The nitrogen atom of the primary amide is nucleophilic and can be alkylated or acylated, although this is generally less facile than the N-alkylation/acylation of the hydantoin ring. The protons on the nitrogen can also be substituted.

Furthermore, the carboxamide can be converted into other functional groups, expanding the synthetic utility of this compound. For example, conversion to the corresponding carboxylic acid via hydrolysis opens up the possibility of forming esters, acid chlorides, and other carboxylic acid derivatives.

The synthesis of various derivatives through the modification of the carboxamide group allows for the tuning of the molecule's properties for various applications, including in medicinal chemistry and materials science.

Advanced Spectroscopic and Structural Characterization of 2,5 Dioxoimidazolidine 4 Carboxamide Systems

Vibrational Spectroscopy Studies

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational energy states of molecules. These methods are instrumental in identifying functional groups and providing a unique molecular "fingerprint."

FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. For 2,5-Dioxoimidazolidine-4-carboxamide, the IR spectrum is dominated by characteristic absorption bands from the hydantoin (B18101) ring and the carboxamide side chain.

The most prominent features in the FT-IR spectrum are the strong absorptions from the carbonyl (C=O) stretching vibrations. The hydantoin ring contains two carbonyl groups within an imide functionality (C(O)-NH-C(O)), which typically exhibit two distinct stretching bands due to symmetric and asymmetric vibrations. In closely related compounds like 5,5-diphenylhydantoin, these bands appear at approximately 1779 cm⁻¹ (asymmetric) and 1717 cm⁻¹ (symmetric). researchgate.net The external carboxamide group introduces an additional C=O stretching band (Amide I band), generally observed in the 1680-1650 cm⁻¹ region.

The N-H groups of the imidazolidine (B613845) ring and the primary amide give rise to stretching vibrations, typically appearing as broad bands in the 3300-3100 cm⁻¹ range, often indicative of intermolecular hydrogen bonding in the solid state. N-H bending vibrations are also observable in the 1650-1550 cm⁻¹ region.

Table 1: Typical FT-IR Vibrational Frequencies for 2,5-Dioxoimidazolidine Structures

Vibrational Mode Functional Group Typical Frequency Range (cm⁻¹)
N-H Stretch Imide (Ring) & Amide 3300 - 3100
C=O Asymmetric Stretch Imide (Ring) ~1780
C=O Symmetric Stretch Imide (Ring) ~1720
C=O Stretch (Amide I) Carboxamide 1680 - 1650
N-H Bend Imide & Amide 1650 - 1550

Note: The exact positions of these peaks can vary based on the physical state of the sample (solid or solution) and the extent of hydrogen bonding.

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. For hydantoin derivatives, the symmetric C=O stretching mode, which is strong in the IR spectrum, also typically yields a strong Raman signal. researchgate.net Raman spectroscopy is advantageous for studying aqueous solutions due to the weak Raman scattering of water.

Key Raman bands for a this compound system would include the ring breathing modes and carbonyl vibrations. In 5,5-diphenylhydantoin, characteristic Raman bands are observed around 1737 cm⁻¹ and 1698 cm⁻¹ for the carbonyl groups. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can dramatically increase the Raman signal (by factors of 10⁶ or more), enabling the detection of molecules at very low concentrations. frontiersin.orgrsc.org This is achieved by adsorbing the analyte onto a nanostructured metallic surface (typically silver or gold). frontiersin.org For this compound, SERS could be used to study its interaction with metallic surfaces or to analyze trace quantities of the compound in complex biological matrices. The enhancement effect is greatest for vibrations of functional groups that are in close proximity to the metal surface.

Table 2: Principal Raman Bands for Related Hydantoin Structures

Vibrational Mode Functional Group Approximate Frequency (cm⁻¹)
C=O Symmetric Stretch Imide (Ring) ~1737
C=O Stretch (Amide I) Carboxamide / Imide ~1698
Ring Breathing Mode Imidazolidine Ring 1000 - 900

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. It provides information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each type of proton. The two N-H protons of the hydantoin ring (at positions 1 and 3) would appear as separate signals, likely in the downfield region (δ 8-11 ppm), with their exact chemical shift depending on solvent and concentration due to hydrogen bonding. The single proton at the C4 position is a methine proton (CH) and would likely appear as a singlet or a multiplet depending on coupling to adjacent N-H protons. The two protons of the primary amide (-CONH₂) are diastereotopic and may appear as two separate signals, also in the downfield region (δ 7-8 ppm).

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. For this compound, four distinct signals are expected. The carbonyl carbons of the hydantoin ring (C2 and C5) are expected in the δ 155-175 ppm range. Studies on similar 2,5-dioxoimidazolidines show these signals appearing around 176 ppm. researchgate.net The carbonyl carbon of the carboxamide side chain would also resonate in a similar downfield region. The C4 carbon, being an sp³ carbon attached to nitrogen and a carbonyl group, would appear further upfield, typically in the δ 50-65 ppm range.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity (¹H)
H-N1 ¹H 8 - 11 Broad Singlet
H-N3 ¹H 8 - 11 Broad Singlet
H-C4 ¹H 4.5 - 5.5 Singlet / Multiplet
H₂-N (Amide) ¹H 7 - 8 Two Broad Singlets
C2 ¹³C 155 - 165 -
C5 ¹³C 170 - 180 -
C4 ¹³C 50 - 65 -

Note: Predicted values are based on data from analogous structures and can vary with solvent and experimental conditions.

The specific techniques of ²⁹Si NMR and ¹²⁹Xe NMR are not typically applied to the structural characterization of simple organic molecules like this compound. ²⁹Si NMR is used exclusively for the study of silicon-containing compounds, and ¹²⁹Xe NMR is a specialized technique primarily used to probe porosity in materials or ligand-binding pockets in macromolecules.

However, other advanced and more relevant NMR techniques are crucial for the unambiguous characterization of hydantoin systems. Two-dimensional (2D) NMR experiments are particularly valuable for confirming structural assignments, especially when isomers could potentially form during synthesis. nih.gov

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-coupled to each other, helping to establish proton connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to, allowing for definitive assignment of both ¹H and ¹³C resonances.

Hydantoin and its derivatives can exist in different tautomeric forms, most commonly involving keto-enol tautomerism where a proton migrates from a nitrogen atom to a carbonyl oxygen, creating a hydroxyl group and a carbon-nitrogen double bond. researchgate.net For this compound, several enol tautomers are theoretically possible.

The study of this dynamic process can be accomplished using NMR spectroscopy. eurekaselect.com The rate of interconversion between tautomers determines the appearance of the NMR spectrum.

Slow Exchange: If the proton exchange between tautomers is slow on the NMR timescale, separate sets of signals will be observed for each tautomer present in the equilibrium. The relative integration of these signals can be used to determine the equilibrium constant. eurekaselect.com

Fast Exchange: If the exchange is rapid, a single set of time-averaged signals will be observed. The chemical shifts of these averaged signals will be a weighted average of the shifts of the individual tautomers, providing information about the position of the equilibrium. chemrxiv.org

Variable-temperature (VT) NMR studies can be employed to investigate these equilibria. By changing the temperature, the rate of exchange can be manipulated, potentially resolving separate signals at low temperatures (coalescence phenomenon). Furthermore, the choice of solvent significantly impacts tautomeric equilibria. researchgate.net Protic solvents like water or methanol (B129727) can actively participate in proton exchange through hydrogen bonding, often catalyzing the interconversion and shifting the equilibrium compared to aprotic solvents like DMSO or chloroform. researchgate.net

Mass Spectrometry for Molecular Characterization

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For compounds within the imidazolidine family, HRMS is critical for confirming molecular formulas and identifying unknown metabolites or degradation products.

While specific HRMS data for this compound is not extensively detailed in foundational studies, the analysis of closely related structures provides significant insight. For instance, the characterization of 4-hydroxy-2,5-dioxo-imidazolidine-4-carboxylic acid (HICA), an analogue formed during the oxidation of 8-oxoguanosine, relied heavily on mass spectrometric methods. nih.govacs.org HRMS would be used to confirm the exact mass of the parent ion, distinguishing it from other compounds with the same nominal mass. For example, the high mass accuracy of techniques like quadrupole time-of-flight (QqTOF) mass spectrometry can readily distinguish between isobaric compounds, such as the neurotoxin anatoxin-a (exact mass 165.11536) and the amino acid phenylalanine (exact mass 165.07898), a distinction not possible with low-resolution instruments. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. wikipedia.org An ion of a specific mass-to-charge ratio is selected, fragmented (often through collision-induced dissociation), and the resulting fragment ions are then analyzed. unt.edu This process provides a fragmentation pattern that serves as a structural fingerprint of the molecule.

In the study of HICA, a compound structurally similar to this compound, tandem mass spectrometry was instrumental for its identification. nih.govacs.org The fragmentation of the protonated molecule reveals characteristic losses that help in piecing together the core structure. The fragmentation pathways for a given parent ion can be mapped to understand the stability of different bonds within the molecule.

A proposed fragmentation pathway for a related compound, 4-hydroxy-2,5-dioxo-imidazolidine-4-carboxylic acid (HICA), as identified from its tri-O-acetylated guanosine (B1672433) adduct, is detailed below.

Precursor Ion (m/z)Fragmentation ProcessProduct Ion (m/z)Neutral LossInterpretation
436Collision-Induced Dissociation419-Initial fragmentation of the precursor.
419Collision-Induced Dissociation401-Further fragmentation of the m/z 419 ion.
436In-source CID401, 259-Fragments likely arising from in-source collision-induced dissociation.

Data interpreted from the study of a tri-O-acetylated guanosine adduct of HICA. acs.org

Electronic Absorption and Fluorescence Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels in atoms and molecules, providing information about the electronic structure.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the excitation of electrons to higher energy orbitals. khanacademy.org The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's chromophores. For heterocyclic compounds like this compound, the carbonyl groups and the imidazolidine ring system are expected to give rise to specific electronic transitions, such as n→π* and π→π*. The position (λmax) and intensity of these absorption bands are sensitive to the molecular environment and substitution. mu-varna.bg Carboxylic acid and carboxamide functionalities typically exhibit strong absorption in the far UV region, often around 210 nm. researchgate.net

Fluorescence Quantum Yields and Emission Properties

Fluorescence is the emission of light from a molecule after it has absorbed light. The fluorescence quantum yield (Φf) is a measure of the efficiency of this process, defined as the ratio of photons emitted to photons absorbed. While many heterocyclic compounds are fluorescent, there is no available research data to indicate that this compound possesses significant fluorescent properties. The study of fluorescence would involve measuring its emission spectrum after excitation at its absorption maximum and comparing its integrated fluorescence intensity to that of a known standard.

Solid-State Structural Elucidation via X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.organton-paar.com By analyzing the diffraction pattern of X-rays passing through a single crystal, the electron density map of the molecule can be calculated, revealing bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound itself is not publicly available, the structure of a very close analogue, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, provides valuable insights into the expected solid-state conformation and packing of this class of molecules. mdpi.com This analogue crystallizes in the orthorhombic chiral space group P2₁2₁2₁, with two distinct conformers present in the crystal lattice. The structure is characterized by extensive hydrogen bonding, with the carboxylic acid group acting as a hydrogen bond donor and the urea (B33335) moiety acting as an acceptor, forming helical assemblies. mdpi.com

Crystallographic Data for the Analogue (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid
ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.2275(4)
b (Å)8.3963(5)
c (Å)24.9490(14)
Key FeaturesContains two distinct conformers; forms helical structures supported by three hydrogen bonds per molecule.

Data from the single-crystal X-ray diffraction of the analogue (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid. mdpi.com

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing detailed information on unit cell dimensions, bond lengths, and bond angles. carleton.edu For allantoin (B1664786), this analysis reveals a monoclinic crystal system.

The crystallographic data obtained from X-ray diffraction analysis for allantoin are summarized below. researchgate.net The structure was determined to belong to the P2(1)/c space group. researchgate.net The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, were determined with high precision. researchgate.net

ParameterValue
Chemical FormulaC₄H₆N₄O₃
Crystal SystemMonoclinic
Space GroupP2(1)/c
a (Å)8.013 (2)
b (Å)5.1458 (15)
c (Å)14.770 (4)
Volume (ų)608.1 (3)
Z (Molecules per unit cell)4
Calculated Density (Mg/m³)1.727
R-factor0.0324

Analysis of Hydrogen Bonding Networks in Crystalline Architectures

The stability and packing of molecular crystals are significantly influenced by hydrogen bonding. researchgate.net In systems like allantoin and related carboxamides, which possess multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups), these interactions are the primary drivers of the supramolecular architecture. nih.govtbzmed.ac.ir

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. biointerfaceresearch.comscirp.org This method partitions crystal space into regions where the electron density of a pro-molecule dominates over the sum of all other molecules, generating a unique surface for each molecule. researchgate.net

The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of significant intermolecular contact. biointerfaceresearch.com On a dnorm map, intense red spots indicate close contacts where the intermolecular distance is shorter than the van der Waals radii sum, typically representing strong interactions like hydrogen bonds. biointerfaceresearch.comscirp.org

A quantitative summary of these interactions is provided by 2D fingerprint plots, which plot the distance to the nearest nucleus external to the surface (de) against the distance to the nearest nucleus internal to the surface (di). biointerfaceresearch.com This plot allows for the deconvolution of the surface into contributions from different interaction types (e.g., O···H, H···H, C···H).

For a molecule like allantoin, a Hirshfeld analysis would be expected to show that the most significant contributions to crystal packing arise from O···H/H···O interactions, corresponding to the strong N-H···O hydrogen bonds, and H···H contacts, which represent the numerous van der Waals forces. biointerfaceresearch.com The O···H interactions would appear as distinct, sharp spikes in the 2D fingerprint plot, characteristic of strong, directional hydrogen bonds. The H···H contacts typically form a large, diffuse region, accounting for a substantial percentage of the total surface area. researchgate.net This detailed quantification helps in understanding the relative importance of different forces in stabilizing the crystalline architecture.

Computational Chemistry and Theoretical Modelling of 2,5 Dioxoimidazolidine 4 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic characteristics of a molecule. These methods solve the Schrödinger equation to determine the electron density distribution, from which numerous molecular properties can be derived. sapub.org

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. ias.ac.inmdpi.com It is employed to optimize molecular geometry and calculate various parameters that describe a molecule's reactivity. researchgate.net DFT studies for 2,5-Dioxoimidazolidine-4-carboxamide would involve determining the most stable three-dimensional arrangement of its atoms and analyzing how the electron density is distributed across this structure.

The reactivity of the molecule can be predicted by calculating global reactivity descriptors. These parameters, derived from DFT, provide a quantitative measure of the molecule's stability and its propensity to participate in chemical reactions. nih.gov For instance, DFT calculations can elucidate the acid-base properties of the carboxamide and imidazolidine (B613845) ring nitrogens, predicting which sites are more likely to be protonated under physiological conditions. ias.ac.in

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO signifies its ability to accept electrons (electrophilicity). researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. schrodinger.communi.cz

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govmuni.cz

A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable. nih.gov

For this compound, FMO analysis would identify the specific regions of the molecule involved in electron donation and acceptance. The HOMO is likely distributed over the electron-rich regions, such as the amide and carbonyl groups, while the LUMO would be located on areas susceptible to nucleophilic attack.

Table 1: Interpretation of Frontier Molecular Orbital Parameters

ParameterSymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMOCorrelates with the capacity to donate electrons (nucleophilicity). Higher energy indicates a better electron donor.
Lowest Unoccupied Molecular Orbital EnergyELUMOCorrelates with the capacity to accept electrons (electrophilicity). Lower energy indicates a better electron acceptor.
HOMO-LUMO Energy GapΔE = ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. muni.cz

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. deeporigin.com It is invaluable for predicting how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack. nih.gov

The MEP map is color-coded to represent different electrostatic potential values:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Represents regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.

Green: Denotes areas of neutral or near-zero potential.

In an MEP map of this compound, the regions around the oxygen atoms of the carbonyl and carboxamide groups would be expected to show a strong negative potential (red), making them prime sites for interaction with electrophiles or hydrogen bond donors. nih.gov Conversely, the hydrogen atoms attached to the nitrogen atoms would exhibit a positive potential (blue), identifying them as sites for nucleophilic interaction or hydrogen bond acceptors.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines intramolecular charge transfer, electron delocalization, and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. nih.gov The stabilization energy (E(2)) associated with these interactions is calculated, where a higher E(2) value indicates a stronger interaction.

Table 2: Key Interactions Identified by NBO Analysis

Interaction TypeDescriptionSignificance
n → σDelocalization of a lone pair (n) into an antibonding sigma orbital (σ).Contributes to hyperconjugative stability.
n → πDelocalization of a lone pair (n) into an antibonding pi orbital (π).Significant in systems with double bonds, indicating resonance stabilization.
π → πDelocalization from a bonding pi orbital (π) to an antibonding pi orbital (π).Indicates electronic transitions and conjugation within the molecule.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.comnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and stability in a simulated environment, such as in a solvent. dntb.gov.ua

MD simulations of this compound would reveal its conformational flexibility. By tracking the molecule's trajectory over a period of time (typically nanoseconds to microseconds), researchers can identify the most stable conformations and the energy barriers between them. mdpi.com

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms from a reference structure over time. A stable RMSD value indicates that the molecule has reached equilibrium and is conformationally stable. nih.govnih.gov

These simulations can provide a detailed understanding of how this compound behaves in a biological context, such as its interaction with water molecules and its preferred shapes, which is crucial for understanding its potential biological activity.

Ligand-Receptor Interaction Modelling Methodologies

Computational modeling of ligand-receptor interactions is a cornerstone of modern drug discovery and molecular biology, providing insights into the binding mechanisms of molecules such as this compound with their biological targets. The primary methodology employed for this purpose is molecular docking. nih.govresearchgate.net This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The process involves defining a binding site on the receptor and then computationally sampling a large number of orientations and conformations of the ligand within that site. mdpi.com

A common approach begins with obtaining the three-dimensional structures of both the ligand (this compound) and the target receptor, often from crystallographic data or through homology modeling if an experimental structure is unavailable. nih.gov Docking algorithms then use scoring functions to evaluate the binding affinity of each ligand pose. These scoring functions estimate the free energy of binding, with lower energy scores indicating more favorable interactions. nih.gov Key interactions that are assessed include hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals forces between the ligand and amino acid residues in the receptor's active site. researchgate.netmdpi.com

For instance, in studies of related imidazolidine derivatives, molecular docking has been successfully used to understand their interactions with specific enzymes or receptors. researchgate.netuomustansiriyah.edu.iqjpdd.edu.iq The results of these simulations can reveal crucial amino acid residues involved in the binding and can guide the design of more potent and selective analogs. nih.gov The binding energy and inhibition constants derived from these computational models provide a theoretical basis for the molecule's biological activity. researchgate.net

ParameterDescriptionRelevance to this compound
Binding Affinity The strength of the interaction between the ligand and the receptor.A lower binding energy suggests a more stable ligand-receptor complex.
Hydrogen Bonds Non-covalent interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.The amide and carbonyl groups of the compound are potential hydrogen bond donors and acceptors.
Hydrophobic Interactions Interactions between nonpolar regions of the ligand and receptor.The imidazolidine ring can participate in hydrophobic interactions.
Electrostatic Interactions Attractive or repulsive forces between charged or polar groups.The polar nature of the carboxamide and dioxo groups contributes to electrostatic interactions.

Spectroscopic Parameter Prediction and Validation

Theoretical calculations are a powerful tool for predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules like this compound. Density Functional Theory (DFT) is the most widely used quantum chemical method for this purpose, often in conjunction with the B3LYP functional and a suitable basis set such as 6-311++G(d,p). nih.govresearchgate.netresearchgate.netnih.gov

The process begins with the optimization of the molecule's geometry to find its most stable conformation. Following this, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. researchgate.netmdpi.com The output provides a list of vibrational modes and their corresponding frequencies, which can be correlated with experimental FT-IR and FT-Raman spectra. austinpublishinggroup.com To improve the agreement between calculated and experimental frequencies, a scaling factor is often applied to the computed values. nih.gov

Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, or wagging of particular bonds or functional groups. austinpublishinggroup.com For this compound, characteristic vibrational frequencies would be expected for the C=O stretching of the amide and imidazolidine ring, N-H stretching and bending, and C-N stretching modes. Theoretical predictions can aid in the precise assignment of these bands in the experimental spectra. researchgate.net

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
N-H Stretching3300-3500Amide and Imidazolidine NH
C=O Stretching1650-1750Amide and Imidazolidine Carbonyls
N-H Bending1550-1650Amide and Imidazolidine NH
C-N Stretching1200-1400Amide and Imidazolidine Ring

Computational chemistry also allows for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a common approach for calculating NMR shielding tensors. mdpi.com The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). beilstein-journals.org

These calculations are highly sensitive to the molecular geometry, so an accurate optimized structure is crucial. mdpi.com The predicted chemical shifts can be compared with experimental NMR data to confirm the molecular structure and to aid in the assignment of signals in the spectrum. mdpi.comresearchcommons.org For this compound, theoretical calculations would predict distinct chemical shifts for the protons and carbons of the imidazolidine ring, the carboxamide group, and any substituents. Discrepancies between calculated and experimental shifts can sometimes provide insights into intermolecular interactions, such as hydrogen bonding, in the solid state or in solution. researchgate.netunimelb.edu.au

Atom TypeExpected ¹H Chemical Shift Range (ppm)Expected ¹³C Chemical Shift Range (ppm)
Amide NH₂ 7.0 - 8.5-
Imidazolidine NH 5.0 - 7.0-
Imidazolidine CH 4.0 - 5.550 - 70
Carbonyl C=O -160 - 180

Theoretical Studies of Reaction Mechanisms

Theoretical studies are invaluable for elucidating the mechanisms of chemical reactions involving this compound. A key aspect of this is the characterization of transition states (TS), which are the highest energy points along a reaction coordinate. acs.orgnih.gov Computational methods, particularly DFT, can be used to locate and optimize the geometry of these transient species. nih.gov

A transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. nih.gov Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the identified transition state correctly connects the desired reactants and products. researchgate.net By analyzing the geometry of the transition state, researchers can gain insights into the bond-forming and bond-breaking processes that occur during the reaction. nih.gov For reactions involving this compound, this could include, for example, nucleophilic attack at one of the carbonyl carbons or reactions at the carboxamide group.

Coordination Chemistry and Supramolecular Assemblies of 2,5 Dioxoimidazolidine 4 Carboxamide

Coordination Modes and Ligand Properties

The coordination chemistry of 2,5-dioxoimidazolidine-4-carboxamide is dictated by the availability of lone pair electrons on its nitrogen and oxygen atoms. These sites can act as Lewis bases, donating electron density to metal centers to form coordination complexes.

The this compound molecule offers several potential sites for metal coordination. The imidazolidine (B613845) ring contains two nitrogen atoms (N1 and N3) and two carbonyl oxygen atoms (at C2 and C5). Additionally, the carboxamide substituent at the C4 position provides another carbonyl oxygen and an amide nitrogen, further expanding its coordination possibilities.

Studies on related hydantoin (B18101) derivatives have shown that coordination often occurs after deprotonation of one of the ring nitrogens, typically at the N3 position, which is the more acidic site. thieme-connect.de For instance, 5,5-diphenylhydantoin (phenytoin) has been shown to coordinate to Ni(II) and Co(II) ions through the N3 atom after deprotonation, acting as a monodentate ligand. researchgate.net In these structures, the metal center's coordination sphere is typically completed by other ligands, such as water molecules. researchgate.net

The carbonyl oxygens of the imidazolidine ring and the carboxamide group can also participate in coordination. While less common as primary binding sites compared to the deprotonated nitrogen, they can act as secondary donors, potentially leading to chelation. The formation of a chelate ring involving the N3 nitrogen and the adjacent C4-carboxamide oxygen, for example, would create a stable five-membered ring, a favorable arrangement in coordination chemistry. The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the pH of the medium (which influences deprotonation), and the presence of competing ligands.

Potential Donor SiteAtom TypeTypical Coordination BehaviorComment
N1-HAmide NitrogenCan coordinate upon deprotonation, but is less acidic than N3-H.Steric hindrance may influence coordination at this site.
N3-HAmide NitrogenPrimary coordination site upon deprotonation. researchgate.netActs as a monodentate N-donor.
C2=OCarbonyl OxygenPotential O-donor, can participate in chelation or bridging.Weaker donor compared to deprotonated nitrogen.
C5=OCarbonyl OxygenPotential O-donor, similar to the C2 carbonyl.Its coordination can be influenced by the C4 substituent.
C(amide)=OCarboxamide OxygenStrong potential O-donor, can form chelate rings with N3.Often involved in hydrogen bonding, which can compete with coordination.
-NH₂Amine NitrogenGenerally a weak donor in this context.Lone pair is delocalized over the adjacent carbonyl group.

The hydantoin framework is a versatile scaffold for ligand design due to the reactivity of its N1, N3, and C5 positions. thieme-connect.denih.gov By chemically modifying these sites, the simple this compound core can be elaborated into sophisticated mono- or polydentate ligands tailored for specific metal ions or for the construction of desired supramolecular structures.

For example, alkylation or arylation at the N1 or N3 positions can be used to introduce additional coordinating groups. Attaching a pyridyl or imidazolyl moiety to one of the ring nitrogens could transform the molecule into a bidentate N,N'-donor ligand. The combination of the inherent C4-carboxamide group with a new functional group introduced at N3 could yield a tridentate ligand capable of forming multiple chelate rings with a metal center, thereby enhancing complex stability. The synthesis of such derivatives often involves straightforward condensation or substitution reactions. nih.gov The versatility of this scaffold allows for fine-tuning of the ligand's steric and electronic properties to control the geometry and reactivity of the resulting metal complexes.

Supramolecular Architectures and Self-Assembly

Non-covalent interactions, particularly hydrogen bonding and π-stacking, play a crucial role in the self-assembly of this compound molecules in the solid state and in solution. These interactions direct the molecules into predictable arrangements, forming higher-order structures like chains, sheets, and three-dimensional networks. nih.gov

The this compound molecule is rich in hydrogen bonding functionalities. It possesses three hydrogen bond donors (the N1-H and N3-H groups of the ring and the -NH₂ group of the carboxamide) and three primary hydrogen bond acceptors (the two ring carbonyl oxygens and the carboxamide carbonyl oxygen). This abundance of donors and acceptors facilitates the formation of robust and extensive hydrogen-bonded networks.

In the solid state, molecules with similar functional groups, such as other hydantoins and dicarboxamides, frequently form well-defined supramolecular synthons. nih.govresearchgate.net A very common motif involves the self-complementary hydrogen bonding between the N-H donor and C=O acceptor of the imidazolidine ring, leading to the formation of centrosymmetric dimers characterized by an R²₂(8) graph set notation. nih.gov The carboxamide group is also known for its strong tendency to form dimers or catemers (chains). The primary amide (-CONH₂) can form R²₂(8) dimers through N-H···O=C interactions. These primary motifs can then be interconnected into more complex 2D or 3D architectures through the remaining N-H and C=O sites. The interplay between the imidazolidinedione ring and the carboxamide group can lead to complex and stable crystalline lattices.

Donor GroupAcceptor GroupCommon Supramolecular SynthonGraph Set NotationReference Analogue
N3-H (ring)C2=O (ring)Centrosymmetric DimerR²₂(8)5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione nih.gov
-NH₂ (amide)C(amide)=OCentrosymmetric DimerR²₂(8)Dicarboxamides researchgate.net
N-H (any)C=O (any)Chain/CatemerC(4)Cyclic NH Carboximides
N1-H (ring)Pyridine-N (in co-crystal)Heterodimer/ChainD or CPyridine Dicarboxamide researchgate.net

The core 2,5-dioxoimidazolidine ring is saturated and non-aromatic, and therefore it cannot participate in conventional π-π stacking interactions, which are typically driven by the overlap of p-orbitals in aromatic systems. nih.gov Consequently, in the crystal structure of the unsubstituted this compound, π-stacking is not expected to be a significant structure-directing force.

However, π-stacking can become a dominant interaction in derivatives where aromatic substituents are introduced as part of a ligand design strategy (see section 6.1.2). For example, if a phenyl or other aromatic group is attached at the N1, N3, or C5 position, intermolecular π-π stacking between these rings could strongly influence the crystal packing. rsc.org These interactions often manifest as slipped stacks, where the centroid-to-centroid distance is between 3.3 and 3.8 Å. researchgate.netresearchgate.net Furthermore, even in the absence of aromatic rings, weaker C-H···π interactions can occur if aromatic guests or solvent molecules are present in the crystal lattice, as observed in some hydantoin derivatives. nih.gov

Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule through non-covalent interactions. nih.govresearchgate.net While there is limited specific research on this compound acting as a host or guest, its molecular features suggest potential in this area.

As a guest, the molecule's array of hydrogen bond donors and acceptors could allow it to bind within the cavity of a suitable macrocyclic host, such as a calixarene (B151959) or a cucurbituril, that presents a complementary set of binding sites. nih.gov The formation of such inclusion complexes could modify the solubility or reactivity of the guest molecule.

Conversely, analogues of this compound could be incorporated into larger, cyclic structures to create a host molecule. By synthesizing a macrocycle composed of multiple hydantoin units linked together, a cavity could be formed that is lined with inwardly-directing C=O and N-H groups. Such a host would be well-suited to bind small, polar guest molecules or cations that can engage in hydrogen bonding or dipole-ion interactions within the cavity. The design of such systems relies on positioning the binding sites in a convergent manner to create a pre-organized pocket for guest recognition. researchgate.net

Crystal Engineering Principles and Design of Advanced Materials

The strategic design and construction of crystalline solids with desired properties, a field known as crystal engineering, relies on a deep understanding of intermolecular interactions. The molecule this compound, a derivative of hydantoin, serves as a compelling scaffold for the principles of crystal engineering. Its rich array of functional groups, including amide and imide moieties, provides a versatile platform for the formation of robust and directional hydrogen-bonding networks, which are fundamental to the controlled self-assembly of molecules in the solid state.

Tailoring Solid-State Properties through Directed Self-Assembly

The solid-state architecture of a molecular crystal is dictated by the intricate interplay of non-covalent interactions, with hydrogen bonds being particularly significant. In the case of this compound, the presence of multiple hydrogen bond donors (N-H from the imidazolidine ring and -NH2 from the carboxamide group) and acceptors (C=O from both the ring and the carboxamide) allows for the formation of predictable supramolecular synthons. These synthons are structural units that represent the primary recognition events between molecules, guiding their assembly into larger, well-defined architectures.

The imidazolidine-2,5-dione (hydantoin) ring itself is a valuable building block in medicinal chemistry and can participate in various hydrogen bonding motifs. nih.gov The carboxamide group further enhances this potential, introducing additional sites for strong intermolecular connections. The interplay between the imidazolidine N-H donors and carbonyl acceptors can lead to the formation of catemers or dimers, common motifs in related structures. The carboxamide group can form its own characteristic dimer synthons or interact with the imidazolidine ring, leading to more complex and extended networks.

The directed self-assembly of this compound can be influenced by several factors to tailor the resulting solid-state properties:

Solvent Selection: The polarity and hydrogen-bonding capability of the crystallization solvent can compete with or promote specific intermolecular interactions, potentially leading to the formation of different polymorphs (different crystal structures of the same compound) or solvates.

Co-crystallization: The introduction of a second molecular species (a co-former) with complementary hydrogen-bonding sites can lead to the formation of co-crystals. For instance, combining this compound with carboxylic acids could result in robust acid-amide or acid-imide heterosynthons. nih.gov This strategy is widely used to modify the physicochemical properties of active pharmaceutical ingredients, such as solubility and stability.

Temperature and Pressure: These thermodynamic parameters can influence the stability of different crystalline forms, providing another avenue for controlling the solid-state structure.

By systematically manipulating these factors, it is possible to direct the self-assembly process and, consequently, tailor bulk properties such as melting point, solubility, dissolution rate, and mechanical strength.

Functional Group Hydrogen Bond Donor/Acceptor Potential Supramolecular Synthon
Imidazolidine N-HDonorN-H···O=C (dimer, catemer)
Imidazolidine C=OAcceptorN-H···O=C (dimer, catemer)
Carboxamide N-HDonorN-H···O=C (dimer, sheet)
Carboxamide C=OAcceptorN-H···O=C (dimer, sheet)

Materials Science Applications of Imidazolidine Derivatives

The structural versatility of the imidazolidine scaffold has led to its exploration in various materials science applications. While research on this compound itself is not extensively documented in this context, the broader class of imidazolidine and hydantoin derivatives has shown significant promise.

Hydantoin derivatives are recognized for their wide range of biological activities, which has spurred their use in the development of pharmaceuticals. ontosight.airesearchgate.netresearchgate.net The principles of crystal engineering are crucial in this field for optimizing the solid-state properties of drug substances. Beyond pharmaceuticals, the photophysical properties of some hydantoin derivatives are being investigated for applications in optoelectronics, such as sensors and chemical sensory materials. The ability to functionalize the hydantoin ring at various positions allows for the fine-tuning of its electronic and photophysical characteristics.

The applications of imidazolidine derivatives in materials science are diverse and continue to expand. The following table summarizes some of the key areas where these compounds have been utilized:

Application Area Description Relevant Imidazolidine Derivative Class
Pharmaceuticals Development of drugs with improved solubility, stability, and bioavailability through polymorph and co-crystal screening. researchgate.netHydantoins, N-substituted imidazolidines
Optoelectronics Design of molecules with specific photophysical properties for use as sensors and in imaging. Functionalized hydantoins and thiohydantoins
Biomaterials Creation of biocompatible materials for drug delivery and tissue engineering.Imidazolidine-containing polymers
Catalysis Use as ligands for transition metal catalysts in asymmetric synthesis.Chiral imidazolidine derivatives

The potential of this compound in these areas lies in its capacity for predictable self-assembly and the possibility of further chemical modification. Its rich hydrogen-bonding capabilities could be exploited to create novel functional materials with tailored architectures and properties.

Enzymatic and Biochemical Transformations of 2,5 Dioxoimidazolidine 4 Carboxamide in Vitro Studies

Enzyme Recognition and Substrate Specificity

The structural features of 2,5-dioxoimidazolidine-4-carboxamide allow it to be recognized by specific enzymes, leading to its involvement in various biochemical reactions.

The carboxylation of 5-aminoimidazole ribonucleotide (AIR) to 4-carboxy-5-aminoimidazole ribonucleotide (CAIR) is a key carbon-carbon bond-forming step in the de novo synthesis of purines. nih.gov This transformation is catalyzed by AIR carboxylase. Interestingly, two distinct, species-specific pathways exist for this reaction. nih.gov

In bacteria, fungi, and plants, this is a two-step process involving two separate enzymes, N5-CAIR synthetase (PurK) and N5-CAIR mutase (PurE). nih.govwikipedia.org In contrast, higher eukaryotes, including humans, utilize a single enzyme, AIR carboxylase, to directly carboxylate AIR using carbon dioxide. nih.govacs.orgnih.gov This divergence in pathways highlights a significant evolutionary difference in purine (B94841) biosynthesis.

The AIR carboxylase found in Gallus gallus (chicken) is a bifunctional enzyme that also contains SAICAR (4-[(N-succinylamino)carbonyl]-5-aminoimidazole ribonucleotide) synthetase activity. nih.govnih.gov This enzyme directly utilizes AIR and bicarbonate as substrates and does not require ATP for the carboxylation step. nih.gov Its affinity for bicarbonate is significantly higher (tenfold lower Km) than that of the related PurE protein from E. coli, which supports the hypothesis that these enzymes utilize different substrates. nih.gov

Inhibition studies have further elucidated the specific interactions within the active site of these enzymes. For instance, 4-nitro-5-aminoimidazole ribonucleotide (NAIR) acts as a slow, tight-binding inhibitor of the G. gallus AIR carboxylase with an inhibition constant (Ki) of 0.34 nM. nih.govnih.gov However, it is only a steady-state inhibitor for the E. coli PurE, with a much higher Ki of 0.5 µM. nih.gov This difference in inhibition suggests substantial variations in the transition states of the reactions catalyzed by these evolutionarily related enzymes. nih.govnih.gov

Chemo-enzymatic synthesis leverages the strengths of both chemical and enzymatic reactions to construct complex molecules. This approach is particularly useful for generating highly reactive or unstable intermediates that are difficult to handle through purely chemical means. nih.gov While direct evidence for this compound as a specific intermediate in a described chemo-enzymatic pathway is not prevalent in the provided search results, the principles of such pathways are well-established. For example, enzymes like FAD-dependent monooxygenases are used to create reactive dearomatized intermediates, which can then undergo non-enzymatic dimerization and cyclization to form complex natural products. nih.gov

The formation of related heterocyclic structures, such as 4-hydroxy-2,5-dioxo-imidazolidine-4-carboxylic acid, has been identified during the oxidation of 8-oxoguanosine. nih.gov This suggests that the 2,5-dioxoimidazolidine core can be formed as an intermediate in oxidative degradation pathways of purine derivatives.

Role in Metabolic Pathways (Focus on in vitro enzymatic steps)

In vitro studies have been instrumental in elucidating the involvement of this compound and its precursors in key metabolic pathways.

Uric Acid Oxidation Pathways

This compound is an intermediate in the oxidation of uric acid, a central molecule in purine metabolism. The oxidation of uric acid by singlet oxygen (¹O₂) leads to the formation of (2,5-dioxoimidazolidin-4-ylidene)aminocarbonylcarbamic acid (DIAA). nih.govresearchgate.net This unstable intermediate can then undergo hydration to form this compound's precursor, (4-hydroxy-2,5-dioxoimidazolidin-4-yl)aminocarbonylcarbamic acid. nih.gov

Subsequent reactions of these intermediates can lead to the formation of parabanic acid. nih.govresearchgate.net The study of these in vitro oxidation pathways is crucial for understanding the biological effects of oxidative stress and the role of uric acid as both an antioxidant and a pro-oxidant. nih.gov Photodynamic oxidation assays using uric acid have been developed to evaluate the photo-oxidative activity of various compounds. nih.gov

Precursor/IntermediateTransformationProduct(s)
Uric AcidOxidation by singlet oxygen (¹O₂)(2,5-dioxoimidazolidin-4-ylidene)aminocarbonylcarbamic acid (DIAA) nih.govresearchgate.net
DIAAHydration(4-hydroxy-2,5-dioxoimidazolidin-4-yl)aminocarbonylcarbamic acid nih.gov
DIAADecarboxylationDehydroallantoin nih.govresearchgate.net
(4-hydroxy-2,5-dioxoimidazolidin-4-yl)aminocarbonylcarbamic acidDecompositionParabanic acid, N-carboxyurea nih.gov

Purine Metabolism (e.g., Aminoimidazole Carboxamide Pathways)

While direct enzymatic steps involving this compound in purine synthesis are not explicitly detailed, its structural relative, 5-aminoimidazole-4-carboxamide (B1664886) (AICA), is a well-known precursor in the de novo synthesis of purines. documentsdelivered.com The administration of AICA riboside has been studied in vitro to assess its potential to increase purine levels. nih.gov These studies have shown an increase in the levels of adenosine (B11128) metabolites such as hypoxanthine, xanthine, and uric acid. nih.gov This highlights the intricate network of reactions within purine metabolism and suggests that derivatives of aminoimidazole carboxamides can influence the flux through this pathway. Further in vitro enzymatic studies would be necessary to determine if this compound can be enzymatically converted to intermediates that enter the purine synthesis or degradation pathways.

Q & A

Q. What are the key methodological considerations for synthesizing 2,5-Dioxoimidazolidine-4-carboxamide with high purity?

Answer:

  • Optimizing Reaction Conditions : Use reflux conditions (e.g., 100–155°C) with solvents like dimethylformamide (DMF) and catalysts such as Cs₂CO₃, as demonstrated in analogous imidazole derivatives .
  • Purification : Employ recrystallization or column chromatography to isolate the compound, followed by validation via NMR and mass spectrometry (HRMS) to confirm structural integrity .
  • Purity Standards : Adhere to pharmacopeial guidelines for impurity profiling, such as HPLC with mobile phases adjusted to pH 5.5 using phosphoric acid and tetrabutylammonium hydroxide .

Q. Which analytical techniques are recommended for characterizing this compound and its derivatives?

Answer:

  • Chromatography : Reverse-phase HPLC with a methanol-water-sodium phosphate mobile phase (5:1:2 ratio) and UV detection at 254 nm ensures resolution of degradation products .
  • Spectroscopy : Use ¹H/¹³C NMR to confirm the imidazolidine ring structure and carboxamide functional groups. For example, analogous compounds show distinct carbonyl (C=O) peaks at ~170 ppm in ¹³C NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) provides accurate molecular weight confirmation (e.g., theoretical [M+H]+ for C₇H₁₂N₄O₄: 217.0933) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing structurally similar derivatives?

Answer:

  • Methodological Triangulation : Combine NMR, X-ray crystallography (if crystals are obtainable), and computational modeling (DFT calculations) to cross-validate structural assignments. For example, lattice energy calculations in hydrazide derivatives can resolve hydrogen bonding ambiguities .
  • Dynamic NMR Studies : Use variable-temperature NMR to detect conformational changes that may obscure signals, particularly in imidazolidine ring systems .
  • Reference Standards : Compare data with structurally validated analogs (e.g., 3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide, CAS 644972-61-2) to identify substituent-specific spectral shifts .

Q. What experimental designs are effective for studying the reactivity of this compound in biological systems?

Answer:

  • In Vitro/In Vivo Hybrid Models : Use cell-based assays (e.g., cytotoxicity screening) followed by pharmacokinetic studies in animal models to assess metabolic stability. For example, dacarbazine analogs require monitoring for hepatic activation via cytochrome P450 enzymes .
  • Dose-Response Frameworks : Apply factorial designs to evaluate synergistic effects with other chemotherapeutic agents, ensuring statistical power through randomized sampling and replication .
  • Data Integration : Combine transcriptomic data (RNA-seq) with metabolic profiling (LC-MS) to map pathways influenced by the compound, as seen in studies of related triazenoimidazole carboxamides .

Q. How can computational methods enhance the prediction of this compound’s bioactivity?

Answer:

  • QSAR Modeling : Train models using datasets of imidazole carboxamides with known IC₅₀ values. Focus on descriptors like logP, polar surface area, and hydrogen-bonding capacity .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with DNA methyltransferases) to predict binding affinities. For example, hybrid models combining wet-lab receptor data with MD have achieved ~70% correlation in bioactivity predictions .
  • Docking Studies : Use crystal structures of target proteins (e.g., from the PDB) to screen derivatives for binding poses, prioritizing compounds with low free-energy scores .

Methodological Best Practices

  • Data Validation : Employ triangulation by integrating quantitative (HPLC peak areas) and qualitative (NMR spectral matches) data to minimize bias .
  • Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batches) and analytical parameters (e.g., HPLC column lot numbers) to ensure cross-lab consistency .
  • Ethical Sampling : Use random sampling in toxicity studies to avoid selection bias, particularly when assessing reproductive or developmental risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dioxoimidazolidine-4-carboxamide
Reactant of Route 2
2,5-Dioxoimidazolidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.